

# (3-Chloro-5-propoxyphenyl)boronic acid CAS number 1256345-74-0

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## Compound of Interest

Compound Name: (3-Chloro-5-propoxyphenyl)boronic acid

Cat. No.: B595853

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## Technical Guide: (3-Chloro-5-propoxyphenyl)boronic acid

CAS Number: 1256345-74-0

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**(3-Chloro-5-propoxyphenyl)boronic acid** is a substituted arylboronic acid that serves as a valuable building block in synthetic organic chemistry. Its structural features, including a chloro group, a propoxy group, and a reactive boronic acid moiety, make it a versatile reagent for constructing complex organic molecules. This is particularly relevant in the field of drug discovery, where the Suzuki-Miyaura cross-coupling reaction, a primary application of this compound, is a cornerstone for the synthesis of biaryl and heteroaryl structures commonly found in pharmaceutical agents. This document provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, a representative application in cross-coupling, and essential safety information.

### Physicochemical and Safety Data

The key properties of **(3-Chloro-5-propoxyphenyl)boronic acid** are summarized below. Data is compiled from various chemical suppliers and safety data sheets. Specific values for melting

point, boiling point, and solubility are not consistently reported in publicly available literature and are marked as not available (N/A).

**Table 1: Physicochemical Properties**

Property	Value	Source(s)
CAS Number	1256345-74-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>12</sub> BClO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	214.45 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Solid (Form not specified)	<a href="#">[4]</a>
Purity	Typically ≥98%	<a href="#">[2]</a>
Melting Point	N/A	<a href="#">[4]</a>
Boiling Point	N/A	<a href="#">[4]</a>
Solubility	N/A	<a href="#">[4]</a>
Storage	Store at room temperature under an inert atmosphere.	<a href="#">[2]</a> <a href="#">[3]</a>

**Table 2: Safety and Hazard Information**

Hazard Statement	GHS Classification	Precautionary Statement Examples	Source(s)
H302: Harmful if swallowed	Acute Toxicity, Oral (Category 4)	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	[5]
H315: Causes skin irritation	Skin Irritation (Category 2)	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.	[5][6]
H319: Causes serious eye irritation	Eye Irritation (Category 2A)	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5][6]
H335: May cause respiratory irritation	Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF	[5][6]

INHALED: Remove person to fresh air and keep comfortable for breathing.

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## Role in Medicinal Chemistry and Drug Discovery

Boronic acids are indispensable tools in modern medicinal chemistry.[7][8] Their prominence stems from their versatile reactivity in reactions like the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds to create complex molecular scaffolds.[7] The boronic acid functional group can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with active site serine or threonine residues in enzymes, a property exploited in the design of targeted inhibitors.[7][9]

**(3-Chloro-5-propoxyphenyl)boronic acid** is a classic example of a "building block" reagent. The substituents on the phenyl ring (chloro and propoxy groups) are strategically placed to influence the electronic properties and steric profile of the final molecule, which can be critical for modulating biological activity, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[7] Researchers can use this reagent to introduce the 3-chloro-5-propoxyphenyl motif into a larger lead compound to explore structure-activity relationships (SAR) in a drug discovery program.[8]

## Experimental Protocols

While specific, peer-reviewed synthesis and application protocols for this exact molecule are not readily available, the following sections provide detailed, representative methodologies based on established chemical principles for arylboronic acids.

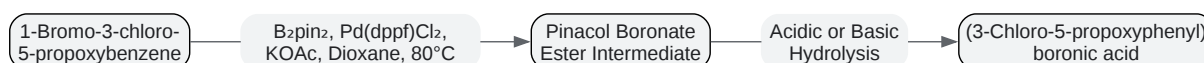
### Plausible Synthesis Protocol: Borylation of an Aryl Halide

A common and effective method for synthesizing arylboronic acids is the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron ( $B_2pin_2$ ), followed by hydrolysis.[7]

Starting Material: 1-Bromo-3-chloro-5-propoxybenzene.

## Reaction Scheme:

- Miyaura Borylation: 1-Bromo-3-chloro-5-propoxybenzene is reacted with  $B_2pin_2$  in the presence of a palladium catalyst (e.g.,  $Pd(dppf)Cl_2$ ) and a base (e.g., potassium acetate) to form the corresponding boronate ester.
- Hydrolysis: The resulting pinacol boronate ester is hydrolyzed under acidic or basic conditions to yield the final **(3-Chloro-5-propoxyphenyl)boronic acid**.



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**Figure 1.** Proposed synthetic workflow for **(3-Chloro-5-propoxyphenyl)boronic acid**.

## Detailed Methodology:

- Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-3-chloro-5-propoxybenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $Pd(dppf)Cl_2$ , 0.03 eq).
- Solvent Addition: Add anhydrous 1,4-dioxane via cannula.
- Reaction Conditions: Degas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction mixture to 80-90°C and stir overnight (12-16 hours).
- Work-up (Ester): Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product is the pinacol boronate ester.
- Hydrolysis: Dissolve the crude boronate ester in a mixture of THF and 2M HCl. Stir vigorously at room temperature for 4-6 hours until TLC or LC-MS analysis indicates complete conversion.

- Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or silica gel column chromatography.

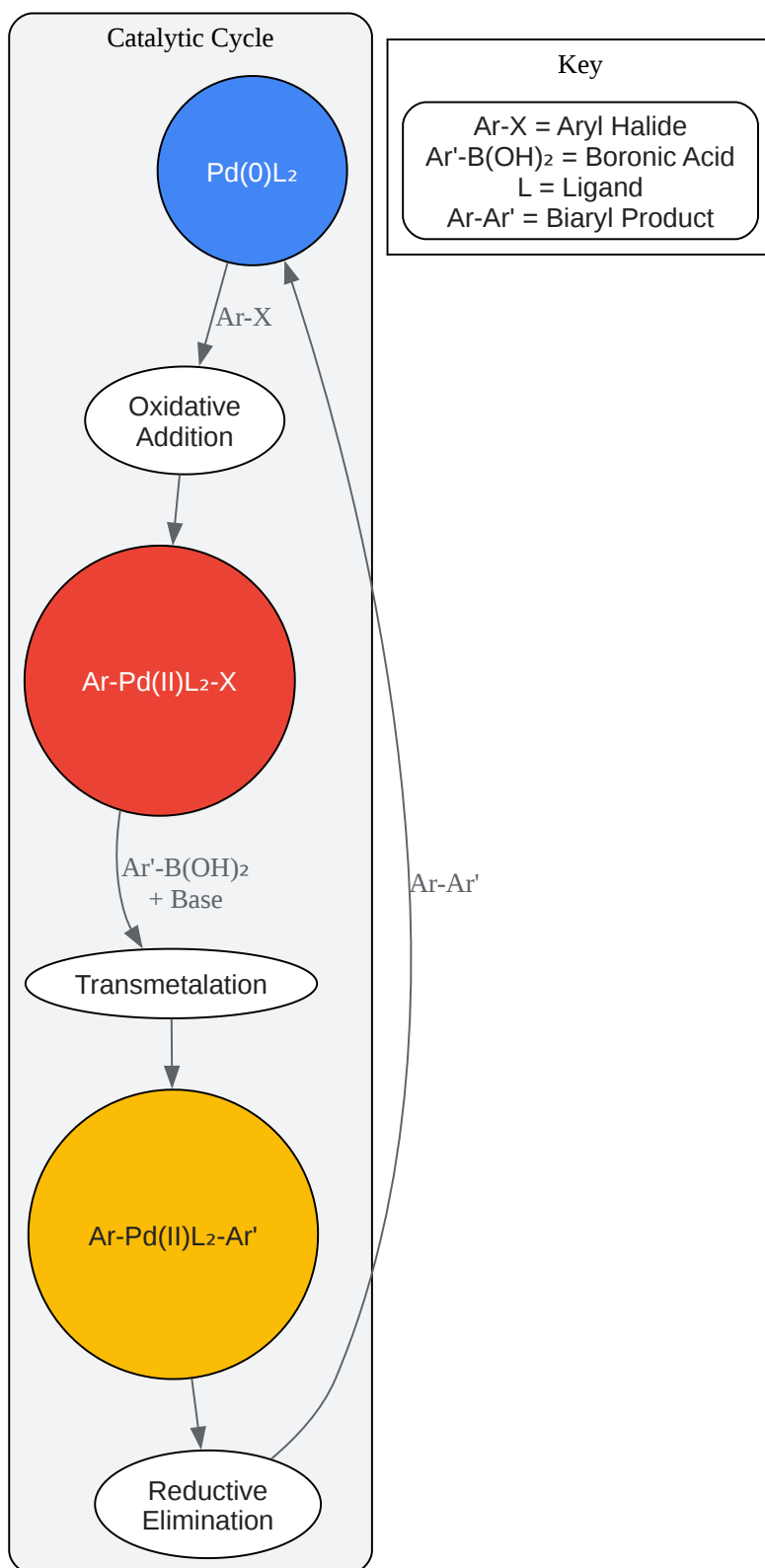
## Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura reaction to form a biaryl compound, a common objective in drug development.[\[10\]](#)

Reaction: Coupling of **(3-Chloro-5-propoxyphenyl)boronic acid** with a generic aryl bromide (e.g., 4-bromoanisole).

Detailed Methodology:

- Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), **(3-Chloro-5-propoxyphenyl)boronic acid** (1.2 eq), and a base such as potassium carbonate ( $\text{K}_2\text{CO}_3$ , 2.5 eq).
- Solvent Addition: Add a solvent mixture, for example, 1,4-dioxane and water (e.g., 4:1 v/v).
- Degassing: Sparge the mixture with argon or nitrogen for 20-30 minutes to remove dissolved oxygen.
- Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ , 0.02-0.05 eq), under a positive pressure of the inert gas.
- Reaction Conditions: Heat the reaction mixture to 80-100°C and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
- Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate. Purify the resulting crude biaryl product by flash column chromatography on silica gel.



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